molecular formula C12H16N4O4 B1336813 L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- CAS No. 57282-69-6

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-

Cat. No.: B1336813
CAS No.: 57282-69-6
M. Wt: 280.28 g/mol
InChI Key: DGJXYQXDZRCZAS-YUMQZZPRSA-N
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Description

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is a compound with a specific sequence: H-Ala-Ala-pNA . It is a derivative of alanine, an amino acid, and contains a nitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- typically involves the coupling of L-alanine derivatives with nitrophenyl groups. The reaction conditions often require the use of coupling agents such as carbodiimides or other activating agents to facilitate the formation of the peptide bond between the alanine residues and the nitrophenyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as a chromophore, allowing for the detection of enzymatic activity through colorimetric assays. The peptide bond in the compound can be cleaved by proteases, releasing the nitrophenyl group, which can then be quantified .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is unique due to its specific sequence and the presence of the nitrophenyl group. This combination allows for its use in a variety of applications, particularly in enzymatic studies and peptide synthesis research. Its distinct structure also makes it a valuable tool in the development of new materials and diagnostic assays .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJXYQXDZRCZAS-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428588
Record name L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57282-69-6
Record name L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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